molecular formula C14H9Cl2IO5S B2936964 Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate CAS No. 297150-12-0

Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate

Cat. No.: B2936964
CAS No.: 297150-12-0
M. Wt: 487.09
InChI Key: PYVAJQNLICTLIS-UHFFFAOYSA-N
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Description

Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate is a chemical compound with diverse applications in scientific research. It is known for its unique structural properties, which make it valuable in various fields such as organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorophenol and 5-iodosalicylic acid as the primary starting materials.

    Sulfonylation: The 2,5-dichlorophenol undergoes sulfonylation using a sulfonyl chloride reagent to form 2,5-dichlorophenyl sulfonate.

    Esterification: The 5-iodosalicylic acid is esterified with methanol in the presence of an acid catalyst to form methyl 5-iodosalicylate.

    Coupling Reaction: The final step involves the coupling of 2,5-dichlorophenyl sulfonate with methyl 5-iodosalicylate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyloxy and iodo groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products

The major products formed from these reactions include various substituted benzoates and biphenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Pharmaceutical Development: The compound is explored for its potential in drug discovery and development.

    Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate involves its interaction with specific molecular targets. The sulfonyloxy group can act as a leaving group in substitution reactions, while the iodine atom can participate in oxidative addition and reductive elimination processes. These interactions facilitate the formation of new chemical bonds and the modification of molecular structures .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2,4-dichlorophenyl)sulfonyloxy]-5-iodobenzoate
  • Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-4-iodobenzoate
  • Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-bromobenzoate

Uniqueness

Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate is unique due to the specific positioning of the sulfonyloxy and iodine groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications requiring precise molecular modifications.

Properties

IUPAC Name

methyl 2-(2,5-dichlorophenyl)sulfonyloxy-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2IO5S/c1-21-14(18)10-7-9(17)3-5-12(10)22-23(19,20)13-6-8(15)2-4-11(13)16/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVAJQNLICTLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)I)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2IO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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